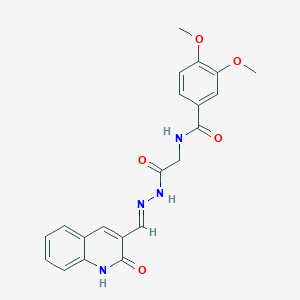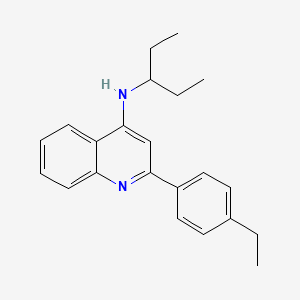
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is an organic compound with the molecular formula C15H14O2 It is a derivative of anthracenedione, characterized by the presence of a methyl group and a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione typically involves the Diels-Alder reaction. For instance, 1,4-naphthoquinone can react with 2,3-dimethyl-1,3-butadiene under reflux conditions for approximately 12 hours. The reaction mixture is then cooled and concentrated via rotary evaporation to yield the desired product as a solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply. The feasibility of commercial-scale synthesis has been assessed, indicating potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-anthraquinone.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include derivatives of anthraquinone and other substituted anthracenediones.
Scientific Research Applications
2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione has several scientific research applications:
Chemistry: It is used as a catalyst in chemical reactions, such as in alkaline chemical pulping.
Biology and Medicine: The compound has been studied for its potential anti-cancer properties, as it can be oxidized to 2-methyl-anthraquinone, which has shown to retard cancer cell propagation.
Industry: It is used in the production of dyes and pigments due to its stable quinone structure.
Mechanism of Action
The mechanism by which 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione exerts its effects involves its oxidation to 2-methyl-anthraquinone. This oxidation process can occur at room temperature and is facilitated by exposure to air. The resulting 2-methyl-anthraquinone interacts with cellular pathways to inhibit the growth of cancer cells .
Comparison with Similar Compounds
- 2-Methyl-anthraquinone
- 1,4,4a,9a-Tetrahydro-9,10-anthracenedione
- 5,8-Dihydroxy-2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
Comparison: 2-Methyl-1,4,4a,9a-tetrahydro-9,10-anthracenedione is unique due to its tetrahydro structure and the presence of a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, it has distinct oxidation properties and potential anti-cancer effects .
Properties
CAS No. |
3319-24-2 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C15H14O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-6,12-13H,7-8H2,1H3 |
InChI Key |
HMPTXYUENQEIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948375.png)





